molecular formula C12H17N B12832007 (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

Cat. No.: B12832007
M. Wt: 175.27 g/mol
InChI Key: SUIXJECFFZGKML-UHFFFAOYSA-N
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Description

(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine (CAS: 1341902-19-9) is a bicyclic primary amine with a molecular formula of C₁₂H₁₇N and a molecular weight of 175.27 g/mol . It features a partially saturated naphthalene ring system (tetrahydronaphthalene, or tetralin) substituted with a methyl group at the 1-position and a methanamine (-CH₂NH₂) moiety. The compound is classified as a primary amine and has a purity of ≥95% . Its hydrochloride salt form, (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride, has a molecular weight of 211.73 g/mol (C₁₂H₁₈ClN) and is used in specialized synthetic applications .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methanamine

InChI

InChI=1S/C12H17N/c1-12(9-13)8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7H,4,6,8-9,13H2,1H3

InChI Key

SUIXJECFFZGKML-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=CC=CC=C21)CN

Origin of Product

United States

Preparation Methods

Reductive Amination of Tetrahydronaphthalen-1-one

A common precursor is 1,2,3,4-tetrahydronaphthalen-1-one (tetralone), which undergoes reductive amination to form the corresponding amine. The process involves:

  • Reaction of tetralone with ammonia or primary amines to form an imine or enamine intermediate.
  • Reduction of this intermediate using reducing agents such as sodium cyanoborohydride or sodium borohydride to yield tetrahydronaphthalen-1-amine.

Example procedure:

  • Tetralone is reacted with ammonium acetate and sodium cyanoborohydride in dry methanol at 60 °C for 18 hours.
  • After reaction completion, the mixture is acidified with hydrochloric acid, extracted with diethyl ether, and basified with sodium hydroxide to isolate the amine product.
  • Purification is typically done by extraction and chromatographic methods.

This method provides a reliable route to the amine intermediate with good yields and purity.

Methylation of the Amine

The primary amine obtained from reductive amination is then methylated to form the N-methyl derivative. Methylation can be achieved by:

  • Treatment with methyl iodide (CH3I) under acidic or neutral conditions.
  • Alternatively, formylation followed by reduction can be used, where the amine is first converted to a formamide intermediate by reaction with ethyl formate, then reduced with lithium aluminum hydride (LiAlH4) to yield the N-methyl amine.

Example procedure:

  • The tetrahydronaphthalen-1-amine is heated with ethyl formate at 60–80 °C for 14 hours to form the formamide intermediate.
  • The formamide is then reduced by dropwise addition to a cooled suspension of LiAlH4 in tetrahydrofuran, followed by reflux overnight.
  • The reaction is quenched carefully with water and aqueous sodium hydroxide, then extracted and purified to yield the N-methyl amine as a colorless oil.

This two-step methylation via formamide intermediate is reported to give yields around 63% and is favored for its selectivity and mild conditions.

Alternative Reductive Amination with Methylamine

Another approach involves direct reductive amination of tetralone with methylamine instead of ammonia, using sodium cyanoborohydride as the reducing agent. This one-pot method forms the N-methyl amine directly, potentially simplifying the synthesis.

Industrial Scale Considerations

In industrial settings, the synthesis may be optimized by:

  • Using high-pressure hydrogenation reactors for catalytic reduction steps.
  • Employing continuous flow systems to improve reaction control and throughput.
  • Purification by recrystallization and chromatographic techniques to ensure high purity of the final product.

Summary of Key Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Reductive amination of tetralone Tetralone, ammonium acetate, sodium cyanoborohydride, MeOH, 60 °C, 18 h High (not specified) Acid-base workup and extraction required
2 Methylation via formamide intermediate Ethyl formate, 60–80 °C, 14 h; then LiAlH4 reduction in THF, reflux overnight ~63% Requires careful quenching and purification
Alternative Direct reductive amination with methylamine Tetralone, methylamine, sodium cyanoborohydride Not specified One-pot synthesis, potentially more efficient

Research Findings and Notes

  • The reductive amination step is critical for the formation of the tetrahydronaphthalen-1-amine intermediate and is well-documented with sodium cyanoborohydride as a mild and selective reducing agent.
  • Methylation via formamide intermediate followed by LiAlH4 reduction is a classical and reliable method, providing good yields and purity.
  • Direct reductive amination with methylamine can streamline the process but may require optimization to avoid side reactions.
  • Purification steps often involve acid-base extraction, drying over anhydrous sodium sulfate, and chromatographic purification to achieve the desired compound quality.
  • The compound’s structural complexity demands careful control of reaction conditions to prevent over-reduction or side product formation.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can further hydrogenate the naphthalene ring.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various functional groups onto the methanamine moiety .

Scientific Research Applications

Anticancer Activity

Research has indicated that (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study Example :
In a study evaluating its effects on breast cancer cells (MCF-7), the compound showed significant antiproliferative activity with an IC50 value of 52 nM. The mechanism involves targeting microtubules and inducing mitotic catastrophe .

Compound Cell Line IC50 (nM)
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamineMCF-752
Other tested compoundsMDA-MB-23174

Neuropharmacological Applications

The compound's structure suggests potential neuropharmacological applications due to its ability to interact with neurotransmitter systems. Research into its analogs has shown that derivatives can modulate serotonin and dopamine receptors, which are crucial in treating mood disorders .

Potential Uses :

  • Treatment of depression and anxiety disorders.
  • Modulation of neuroinflammatory responses.

Polymer Chemistry

(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine can serve as a monomer or additive in polymer synthesis. Its unique structure allows it to enhance the mechanical properties of polymers while providing thermal stability.

Property Effect of Compound
Thermal StabilityIncreased thermal resistance in polymer matrices
Mechanical StrengthImproved tensile strength and flexibility

Dyes and Pigments

Due to its aromatic structure, the compound can be explored as a precursor for synthesizing dyes and pigments used in various industries including textiles and coatings. Its derivatives may exhibit vibrant colors and stability under UV exposure.

Mechanism of Action

The mechanism of action of (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound’s structure allows it to fit into binding sites of enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

N,N-Dimethyl-2-(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine

  • Molecular Formula : C₁₆H₂₃N
  • Key Features : This derivative replaces the methanamine group with a dimethylated ethylamine chain (-CH₂CH₂N(CH₃)₂), increasing steric bulk and altering basicity.
  • Applications : Likely used as a precursor for pharmaceuticals or agrochemicals due to its tertiary amine functionality .

1,2,3,4-Tetrahydro-1-naphthylamine

  • Molecular Formula : C₁₀H₁₃N
  • Key Differences : Lacks the methyl group at the 1-position and the methanamine side chain. Simpler structure with a primary amine directly attached to the tetralin ring.
  • Applications : Widely used as a pharmaceutical intermediate, particularly in synthesizing dopamine agonists and other bioactive molecules .

N-Methyl-1-(naphthalen-1-yl)methanamine

  • Molecular Formula : C₁₂H₁₃N

(2-Nitrobenzyl)-1,2,3,4-tetrahydronaphthalen-1-ylamine

  • Molecular Formula : C₁₇H₁₈N₂O₂
  • Key Features : Incorporates a nitrobenzyl substituent, introducing strong electron-withdrawing effects and altering reactivity.
  • Applications : Nitro groups often serve as intermediates in reduction reactions or as pharmacophores in drug design .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine C₁₂H₁₇N 175.27 1-methyl, -CH₂NH₂ Lab reagent; discontinued
Hydrochloride salt (derivative) C₁₂H₁₈ClN 211.73 Protonated amine (-NH₃⁺Cl⁻) Enhanced solubility for synthesis
N,N-Dimethyl-2-(1-methyltetralin-1-yl)ethylamine C₁₆H₂₃N 229.36 -CH₂CH₂N(CH₃)₂ Tertiary amine precursor
1,2,3,4-Tetrahydro-1-naphthylamine C₁₀H₁₃N 147.22 -NH₂ attached to tetralin Pharmaceutical intermediate
N-Methyl-1-(naphthalen-1-yl)methanamine C₁₂H₁₃N 171.24 Fully aromatic naphthalene, -CH₂NHCH₃ Higher hydrophobicity
(2-Nitrobenzyl)-tetrahydronaphthalen-1-ylamine C₁₇H₁₈N₂O₂ 282.34 -CH₂C₆H₄NO₂ Nitro-functionalized intermediate

Key Research Findings

  • Salt Forms : The hydrochloride derivative improves aqueous solubility, making it more suitable for in vitro assays compared to the free base .
  • Electronic Effects : Nitro-substituted analogs (e.g., (2-nitrobenzyl)-tetrahydronaphthalen-1-ylamine) exhibit distinct reactivity profiles due to electron-withdrawing nitro groups, enabling diverse synthetic pathways .

Biological Activity

(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine, also known as 1-Methyl-3,4-dihydro-2H-naphthalen-1-ylmethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure and properties of (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine are summarized in the following table:

PropertyValue
Chemical Formula C₁₂H₁₈ClN
Molecular Weight 211.73 g/mol
IUPAC Name (1-Methyl-3,4-dihydro-2H-naphthalen-1-yl)methanamine hydrochloride
PubChem CID 71758038
Appearance Powder
Storage Temperature Room Temperature

Pharmacological Activity

Research indicates that (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine exhibits various biological activities:

  • Neuroprotective Effects : Studies have suggested that compounds similar to (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This is particularly relevant in neurodegenerative conditions where oxidative damage plays a critical role .
  • Antidepressant Activity : The compound's structural similarity to known psychoactive substances suggests potential antidepressant effects. It may influence serotonin pathways and other neurotransmitter systems involved in mood regulation .
  • Anti-inflammatory Properties : Preliminary findings indicate that this compound could possess anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways associated with inflammation in various tissues .

The biological activity of (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine can be attributed to several mechanisms:

  • Receptor Modulation : It may act as a modulator of serotonin receptors (5-HT), which are crucial in regulating mood and anxiety levels .
  • Oxidative Stress Reduction : The compound could enhance the activity of antioxidant enzymes or directly scavenge free radicals, thus protecting cells from oxidative damage .

Case Studies and Research Findings

Several studies have explored the effects of (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine or structurally related compounds:

Study 1: Neuroprotective Effects

A study investigating the neuroprotective properties of similar tetrahydronaphthalene derivatives found that they significantly reduced neuronal cell death in models of oxidative stress. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production .

Study 2: Antidepressant-Like Effects

In an animal model of depression, administration of a related compound demonstrated significant antidepressant-like effects in behavioral tests. The results indicated alterations in serotonin levels and receptor activity consistent with classic antidepressant mechanisms .

Study 3: Anti-inflammatory Activity

Research on the anti-inflammatory potential of tetrahydronaphthalene derivatives showed that they effectively reduced inflammatory markers in vitro. This suggests a promising avenue for therapeutic development in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine, and what factors influence reaction yields?

  • Methodology :

  • Hydrogenation : Catalytic hydrogenation using Raney nickel under pressurized H₂ (4 atm) in methanol/ammonia mixtures is effective for reducing unsaturated precursors, achieving ~49% yield for structurally similar tetrahydronaphthalene derivatives .
  • Acid-Mediated Cyclization : Ethanol/HCl treatment (80°C) facilitates cyclization and salt formation, with yields influenced by reaction time (e.g., 16 hours for optimal crystal formation) .
  • Purification : Recrystallization from ethanol/ether mixtures improves purity, as seen in analogous compounds yielding 72.9% pure hydrochloride salts .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • ¹H NMR : Key for verifying hydrogen environments (e.g., aromatic protons at δ 6.87–6.98 ppm and methylene/methyl groups in tetrahydronaphthalene scaffolds) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ = 222 for related compounds) and detects impurities .
  • Melting Point Analysis : Dec. points (e.g., 225–227°C) validate crystallinity and salt formation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility : Hydrochloride salts are soluble in polar solvents (ethanol, water) but precipitate in ether, aiding purification .
  • Stability : Acidic conditions (e.g., 2N HCl) stabilize the amine salt, while neutral/basic conditions may require inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can enantioselective synthesis be designed for chiral derivatives of this compound?

  • Methodology :

  • Chiral Catalysts : Use of platinum(IV) oxide with asymmetric hydrogenation (e.g., 97% yield for cis-cyclohexyl derivatives) .
  • Resolution Techniques : Chiral tartaric acid resolution (as in ) separates enantiomers, validated by polarimetry (e.g., specific rotation α = -40°) .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states to optimize enantiomeric excess (ee) .

Q. What computational strategies predict the compound’s binding affinity to neurotransmitter receptors (e.g., dopamine D1)?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with catechol-binding pockets, referencing similar scaffolds in .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. cyclohexyl groups) with binding energy trends .

Q. How can contradictions in pharmacological data (e.g., neuroprotective vs. toxic effects) be resolved?

  • Methodology :

  • Dose-Response Studies : Marmoset models ( ) show neuroprotection at 100 mg/kg modafinil but toxicity at higher doses; similar protocols apply to assess dose thresholds .
  • Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylated derivatives) that may contribute to toxicity .
  • In Vitro/In Vivo Correlation : Compare striatal dopamine depletion (5% in controls vs. 41% in treated groups) to validate target engagement .

Q. What in vivo models are suitable for evaluating neuroprotective efficacy?

  • Methodology :

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model : Marmoset primates treated with 6 mg/kg MPTP show Parkinsonian symptoms, reversed by test compounds via striatal dopamine preservation (41% vs. 5% in controls) .
  • Behavioral Assays : Locomotor activity, hand-eye coordination, and startle response tests quantify functional recovery .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies (e.g., 49% vs. 72.9%)?

  • Critical Factors :

  • Catalyst Activity : Raney nickel vs. platinum oxide impacts hydrogenation efficiency .
  • Reaction Scale : Milligram-scale reactions ( ) may suffer from inhomogeneous mixing vs. optimized batch processes .
  • Purification Methods : Ether recrystallization (72.9% yield) outperforms direct filtration (58.2%) for hydrochloride salts .

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